- Preparation of pyrrolotriazinone derivatives as therapeutic PI3K inhibitors, World Intellectual Property Organization, , ,

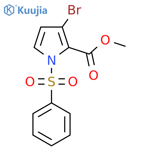

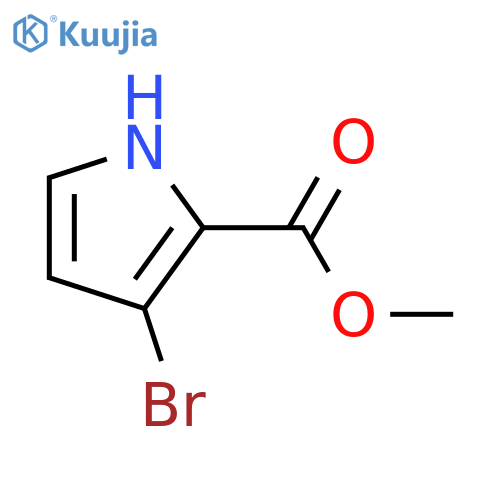

Cas no 941714-57-4 (Methyl 3-bromo-1H-pyrrole-2-carboxylate)

941714-57-4 structure

Nombre del producto:Methyl 3-bromo-1H-pyrrole-2-carboxylate

Número CAS:941714-57-4

MF:C6H6BrNO2

Megavatios:204.021340847015

MDL:MFCD23106341

CID:1122365

Methyl 3-bromo-1H-pyrrole-2-carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- 3-bromo-1H-Pyrrole-2-carboxylic acid methyl ester

- Methyl 3-Bromopyrrole-2-carboxylate

- methyl 3-bromo-1H-pyrrole-2-carboxylate

- AK171920

- RWYUPXPKZMQREC-UHFFFAOYSA-N

- 7019AJ

- PB38397

- TRA0026484

- FCH1877829

- SB22087

- SY026993

- AB0072694

- Methyl 3-bromo-1H-pyrrole-2-carboxylate (ACI)

- 3-Bromopyrrole-2-carboxylic acid methyl ester

- Methyl 3-bromo-1H-pyrrole-2-carboxylate

-

- MDL: MFCD23106341

- Renchi: 1S/C6H6BrNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3

- Clave inchi: RWYUPXPKZMQREC-UHFFFAOYSA-N

- Sonrisas: O=C(C1=C(Br)C=CN1)OC

Atributos calculados

- Calidad precisa: 202.95800

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 10

- Cuenta de enlace giratorio: 2

- Complejidad: 140

- Superficie del Polo topológico: 42.1

Propiedades experimentales

- Denso: 1.674±0.06 g/cm3 (20 ºC 760 Torr),

- Punto de ebullición: 286.2±20.0 ºC (760 Torr),

- Punto de inflamación: 126.9±21.8 ºC,

- Disolución: Slightly soluble (3.5 g/l) (25 º C),

- PSA: 42.09000

- Logp: 1.56380

Methyl 3-bromo-1H-pyrrole-2-carboxylate Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H315-H319-H335

- Declaración de advertencia: P261-P305+P351+P338

- Condiciones de almacenamiento:Sealed in dry,2-8°C(BD301530)

Methyl 3-bromo-1H-pyrrole-2-carboxylate Datos Aduaneros

- Código HS:2933990090

- Datos Aduaneros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl 3-bromo-1H-pyrrole-2-carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| abcr | AB452136-5 g |

Methyl 3-bromopyrrole-2-carboxylate, 95%; . |

941714-57-4 | 95% | 5g |

€327.40 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LQ324-5g |

Methyl 3-bromo-1H-pyrrole-2-carboxylate |

941714-57-4 | 95% | 5g |

1130.0CNY | 2021-07-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJ0001-5G |

methyl 3-bromo-1H-pyrrole-2-carboxylate |

941714-57-4 | 97% | 5g |

¥ 594.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJ0001-10G |

methyl 3-bromo-1H-pyrrole-2-carboxylate |

941714-57-4 | 97% | 10g |

¥ 990.00 | 2023-04-12 | |

| Chemenu | CM103817-5g |

methyl 3-bromo-1H-pyrrole-2-carboxylate |

941714-57-4 | 95%+ | 5g |

$234 | 2021-08-06 | |

| abcr | AB452136-100g |

Methyl 3-bromopyrrole-2-carboxylate, 95%; . |

941714-57-4 | 95% | 100g |

€1461.00 | 2024-08-03 | |

| eNovation Chemicals LLC | D500159-1G |

methyl 3-bromo-1H-pyrrole-2-carboxylate |

941714-57-4 | 97% | 1G |

$135 | 2022-10-31 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M178370-1g |

Methyl 3-bromo-1H-pyrrole-2-carboxylate |

941714-57-4 | 97% | 1g |

¥247.90 | 2023-09-01 | |

| Alichem | A109004993-10g |

Methyl 3-bromo-1H-pyrrole-2-carboxylate |

941714-57-4 | 95% | 10g |

$454.50 | 2023-08-31 | |

| abcr | AB452136-1 g |

Methyl 3-bromopyrrole-2-carboxylate, 95%; . |

941714-57-4 | 95% | 1g |

€230.00 | 2023-04-22 |

Methyl 3-bromo-1H-pyrrole-2-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 4 h, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Sodium methoxide Solvents: Methanol ; cooled; 5 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; cooled

1.3 Reagents: Ammonia Solvents: Methanol , Water ; 1 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; cooled

1.3 Reagents: Ammonia Solvents: Methanol , Water ; 1 h, rt

Referencia

- Pyrrolotriazine derivatives as PI3K inhibitors and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 5 h, 65 °C

Referencia

- Rapid Access to Azabicyclo[3.3.1]nonanes by a Tandem Diverted Tsuji-Trost Process, Chemistry - A European Journal, 2020, 26(63), 14330-14334

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Zinc bromide Solvents: Dichloromethane ; rt → reflux; 2 h, reflux; cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referencia

- Process for preparation of compound for treating hepatitis B, China, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Zinc bromide Solvents: Dichloromethane ; 5 h, 18 °C

Referencia

- Attempts to Mimic Key Bond-Forming Events Associated with the Proposed Biogenesis of the Pentacyclic Lamellarins, Australian Journal of Chemistry, 2008, 61(2), 80-93

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; cooled; overnight, rt

Referencia

- Preparation of amide compounds containing adamantane moiety as 11β-HSD1 inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Zinc bromide

Referencia

- A Total Synthesis of the Marine Alkaloid Ningalin B from (S)-Proline, Australian Journal of Chemistry, 2009, 62(7), 683-691

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 0 °C; 4 h, rt

Referencia

- Pyrrolotriazinone derivatives as PI3K inhibitors and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Propargyl alcohol Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ; 20 h, 80 °C

Referencia

- Synthesis of 4,5-disubstituted pyrano[3,4-b]pyrrol-7(1H)-ones via Sonogashira-Hagihara cross-coupling of N-benzenesulfonyl-3-bromo-1H-pyrrole-2-carboxylate and subsequent iodine-mediated cyclization, Heterocycles, 2018, 97(2), 916-930

Methyl 3-bromo-1H-pyrrole-2-carboxylate Raw materials

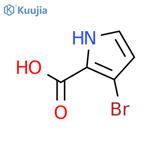

- 3-bromo-1H-Pyrrole-2-carboxylic acid

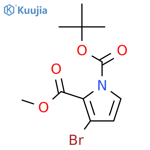

- 1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate

- Methyl 3-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate

Methyl 3-bromo-1H-pyrrole-2-carboxylate Preparation Products

Methyl 3-bromo-1H-pyrrole-2-carboxylate Literatura relevante

-

Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

4. Book reviews

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

941714-57-4 (Methyl 3-bromo-1H-pyrrole-2-carboxylate) Productos relacionados

- 1796947-00-6(2-pyrazol-1-yl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide)

- 2229238-42-8(1-(4,6-dichloropyridin-3-yl)-2,2-difluoroethan-1-one)

- 2228421-86-9(5-2-(aminooxy)ethyl-3-methoxybenzene-1,2-diol)

- 1700074-68-5(1-((3-methylthiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid)

- 1146290-73-4(2-(4-Chloro-1H-indol-1-yl)ethanamine)

- 80374-25-0(3-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl-3H,4H,7H,8H-imidazo4,5-d1,3diazepin-8-ol)

- 2679948-93-5((2S)-2-(cuban-1-yl)-2-acetamidoacetic acid)

- 1220035-23-3(4-(4-Bromo-2-propylphenoxy)methylpiperidinehydrochloride)

- 144477-73-6(4-Cyclohexylbutan-2-amine Hydrochloride)

- 145934-57-2(1H-Pyrrolo2,3-bpyridine,2-chloro-3-methyl-)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:941714-57-4)Methyl 3-bromo-1H-pyrrole-2-carboxylate

Pureza:99%/99%

Cantidad:25g/100g

Precio ($):278.0/1106.0

atkchemica

(CAS:941714-57-4)Methyl 3-bromo-1H-pyrrole-2-carboxylate

Pureza:95%+

Cantidad:1g/5g/10g/100g

Precio ($):Informe